2-Hexyl-2-decenal
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Overview
Description
Preparation Methods
2-Hexyl-2-decenal can be synthesized through various methods. One common synthetic route involves the aldol condensation reaction between hexanal and decanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of catalysts to increase the yield and purity of the compound .
Chemical Reactions Analysis
2-Hexyl-2-decenal undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hexyl-2-decenal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexyl-2-decenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hexyl-2-decenal can be compared with other similar compounds, such as:
2-Decenal: Another aldehyde with a similar structure but different chain length and properties.
Hexyl cinnamic aldehyde: A related compound used in the fragrance industry with different olfactory characteristics.
The uniqueness of this compound lies in its specific combination of chain length and functional groups, which impart distinct properties and applications compared to other similar compounds .
Biological Activity
2-Hexyl-2-decenal, a long-chain aldehyde with the chemical formula C₁₆H₃₀O, has garnered attention in various fields due to its potential biological activities. This compound is primarily recognized for its role as a pheromone in certain insect species, but its applications extend into medicinal and industrial domains as well. This article examines the biological activity of this compound, supported by empirical data, case studies, and research findings.
This compound is characterized by its long carbon chain and aldehyde functional group. It is known for its volatility and distinct odor, which makes it valuable in the flavors and fragrances industry. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to produce alcohols.
Pheromonal Role
Research indicates that this compound functions as a pheromone in specific insect species, playing a crucial role in communication and mating behaviors. For instance, studies have documented its effectiveness in attracting mates in certain moth species, which rely on chemical signals for reproduction .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against bacteria and fungi, suggesting potential applications in food preservation and medical therapeutics .
Cytotoxic Effects
Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. In a study comparing several bioactive compounds, it was found that this compound induced apoptosis in specific cancer cells, highlighting its potential as an anti-cancer agent .
The biological mechanisms underlying the activities of this compound involve its interaction with cellular receptors and pathways. The compound acts as a signaling molecule that can bind to specific receptors on target cells, triggering various cellular responses such as apoptosis or antimicrobial action .
Case Study 1: Insect Behavior
A study conducted on moth species demonstrated that the release of this compound significantly increased mating success rates. The compound was synthesized and applied in field tests, showing that males were more likely to find females when exposed to this pheromone.
Case Study 2: Antimicrobial Testing
In laboratory settings, this compound was tested against common foodborne pathogens such as Salmonella and E. coli. Results indicated a notable reduction in bacterial counts when exposed to varying concentrations of the compound, supporting its use as a natural preservative .
Data Summary
Properties
CAS No. |
64935-39-3 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(E)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+ |
InChI Key |
RSBRHLFCWKXUSQ-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCCC/C=C(\CCCCCC)/C=O |
Canonical SMILES |
CCCCCCCC=C(CCCCCC)C=O |
Origin of Product |
United States |
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